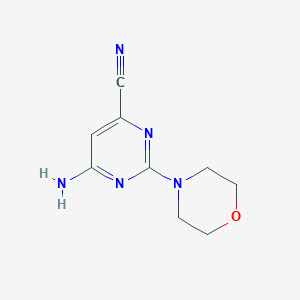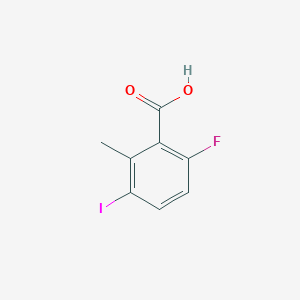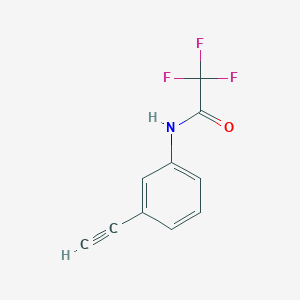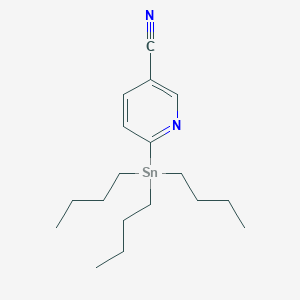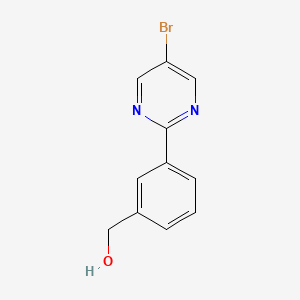
(3-(5-Bromopyrimidin-2-yl)phenyl)methanol
概要
説明
“(3-(5-Bromopyrimidin-2-yl)phenyl)methanol” is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 .
Synthesis Analysis
The synthesis of this compound involves the use of Sodium borohydride added to a suspension of 5-bromo-pyridine-3-carbaldehyde in MeOH . Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation has also been studied .Molecular Structure Analysis
The molecular structure of this compound consists of a bromopyrimidinyl group attached to a phenylmethanol group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 321.2±34.0 °C and a predicted density of 1.548±0.06 g/cm3 .科学的研究の応用
Synthesis and Antimicrobial Activity
- A study by Shaban, Nasr, and Morgaan (2000) explored the synthesis of acyclo C-nucleosides with antimicrobial properties using a compound structurally related to (3-(5-Bromopyrimidin-2-yl)phenyl)methanol (Shaban, Nasr, & Morgaan, 2000).
Chemical Reactions and Structures
- Verbitskiy et al. (2013) conducted a study on the reactions of 5-bromopyrimidine with various compounds, demonstrating the chemical versatility and potential applications of bromopyrimidine derivatives in synthesizing pyrimidines due to palladium-catalyzed aryl–aryl C–C coupling (Verbitskiy et al., 2013).
Pharmaceutical Applications
- Chrovian et al. (2018) described the use of a related compound in the synthesis of P2X7 antagonists, highlighting its potential in the development of treatments for mood disorders (Chrovian et al., 2018).
Asymmetric Synthesis and Biocatalysis
- Şahin, Serencam, and Dertli (2019) reported the production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol using Lactobacillus paracasei BD101, emphasizing the significance of biocatalysts in synthesizing chiral alcohols (Şahin, Serencam, & Dertli, 2019).
Computational Chemistry Studies
- Trivedi (2017) performed a theoretical study on (RS)-(3-bromophenyl) (pyridine-2yl) methanol, a compound similar in structure, to understand its active sites and molecular properties (Trivedi, 2017).
Safety and Hazards
特性
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-5-13-11(14-6-10)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMTZHFJTFFWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=N2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732175 | |
| Record name | [3-(5-Bromopyrimidin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092568-90-5 | |
| Record name | [3-(5-Bromopyrimidin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[9-Ethyl-6-[2-methyl-4-[(tetrahydro-2-furanyl)methoxy]benzoyl]-9H-carbazol-3-yl]-1-(O-acetyloxime)ethanone](/img/structure/B1509120.png)
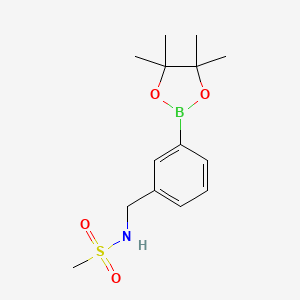
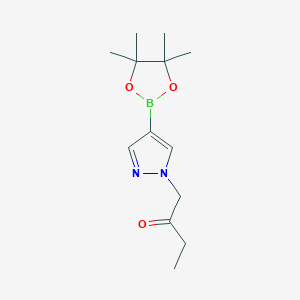
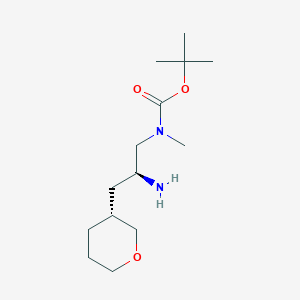
![3'-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2'-(5-fluoro-6-methylpyridin-2-yl)-5',6'-dihydrospiro[cyclohexane-1,7'-pyrrolo[1,2-a]imidazol]-4-ol](/img/structure/B1509148.png)
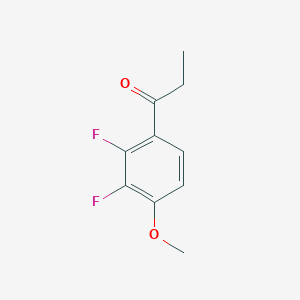
![6-chloro-7-fluoro-8-nitro-9H-pyrido[3,4-b]indole](/img/structure/B1509153.png)
